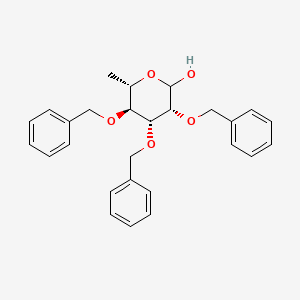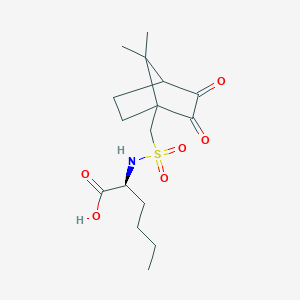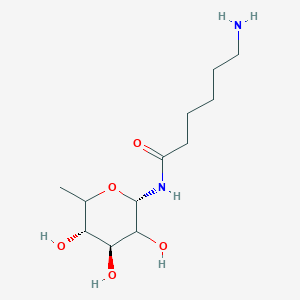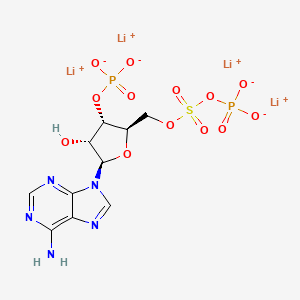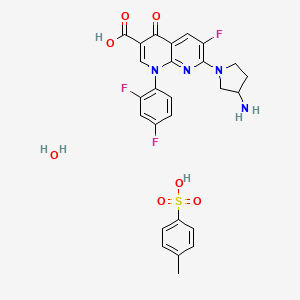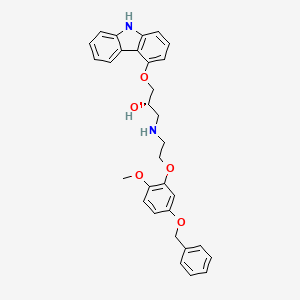
(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Übersicht
Beschreibung
Synthesis Analysis
Carvedilol and its derivatives, including (S)-(-)-5'-Benzyloxyphenyl Carvedilol, can be synthesized through a variety of chemical pathways. One common approach involves the intermolecular nucleophilic reaction for introducing protecting groups such as benzyl, followed by the formation of a cyclic amide structure to protect the nitrogen atom. Using 4-hydroxy carbazole as a starting material can effectively avoid various byproducts, thus significantly improving the yield of Carvedilol (Lu Dingqian, 2014). Another method involves the synthesis of intermediates like 1-(9H-carbazol-4-yloxy)-3-halopropan-2-ol and 5-((9H-carbazol-4-yloxy) methyl)oxazolidin-2-one, which are crucial for the synthesis of Carvedilol and its variants (K. C. Naidu et al., 2010).
Molecular Structure Analysis
The molecular structure of (S)-(-)-5'-Benzyloxyphenyl Carvedilol and related compounds is characterized by specific functional groups that influence its chemical behavior and interaction with biological targets. Single-crystal X-ray diffraction studies often reveal the intricate details of these molecules, including their conformation and the spatial arrangement of atoms (S. Naveen et al., 2018).
Chemical Reactions and Properties
Carvedilol's chemical properties are influenced by its functional groups and molecular structure. The presence of benzyloxyphenyl groups can affect its reactivity, particularly in reactions involving nucleophilic addition or substitution. The physicochemical properties, including stability and reactivity, can be assessed through various spectroscopic and analytical techniques (K. Takimiya et al., 2005).
Physical Properties Analysis
The physical properties of (S)-(-)-5'-Benzyloxyphenyl Carvedilol, such as solubility, melting point, and crystalline form, are crucial for its formulation and therapeutic efficacy. Pharmaceutical salts of Carvedilol exhibit varied solubility and stability profiles, which can be influenced by the specific stereochemistry and substituents of the molecule (Stevanus Hiendrawan et al., 2016).
Chemical Properties Analysis
The chemical properties of (S)-(-)-5'-Benzyloxyphenyl Carvedilol, including its reactivity and interaction with biological molecules, are defined by its stereochemistry and the presence of specific functional groups. Studies on Carvedilol's radical-scavenging and iron-chelating properties provide insight into its antioxidative activity, which may be relevant for its mechanism of action (K. Oettl et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Iron Chelation
Carvedilol exhibits significant antioxidative activity through mechanisms including radical scavenging and iron chelation. Oettl et al. (2001) investigated its antioxidative properties, demonstrating that Carvedilol acts both as a metal chelator and a radical scavenger in vitro. It was shown to decrease low-density lipoprotein (LDL) oxidation induced by a peroxyl radical-generating system, highlighting its selective reaction with different radicals and acting not as an electron-donating radical scavenger like alpha-tocopherol, thereby suggesting its unique antioxidative mechanism could be beneficial in various therapeutic applications beyond its primary use as an antihypertensive agent (Oettl et al., 2001).
Neuroprotective Activities
Carvedilol's neuroprotective capacity has been attributed to its modulatory actions at N-methyl-D-aspartate (NMDA) receptors and Na+ channels, as well as its potent antioxidant activity. Lysko et al. (1998) demonstrated that Carvedilol and its hydroxylated derivative, SB 211475, have significant antioxidant activity, which contributes to their neuroprotective effects. These findings underscore the potential of Carvedilol and its derivatives in preventing oxidative damage and neurotoxicity, indicating a promising avenue for research into neuroprotective therapies (Lysko et al., 1998).
Cardiovascular Protection
Carvedilol's effects extend to cardiovascular protection, where it inhibits vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury, as demonstrated by Ohlstein et al. (1993). This suggests its potential utility in preventing pathological disorders associated with abnormal vascular smooth muscle growth, such as atherosclerosis and stenotic lesions post-vascular injury. This multifaceted protection mechanism, including the attenuation of oxidative stress and suppression of inflammatory pathways, positions Carvedilol as a valuable agent in cardiovascular disease management and research (Ohlstein et al., 1993).
Safety And Hazards
Carvedilol is generally safe when used as directed, but like all medications, it can have side effects16171819. Users should avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation. In case of contact, immediate measures such as rinsing with plenty of water or removing to fresh air should be taken16.
Zukünftige Richtungen
There are ongoing studies to improve the therapeutic performance of Carvedilol202122. These include efforts to improve risk stratification, develop new dosage forms, and investigate stimulation of angiogenesis using growth-factor, gene, and cell therapy.
Please note that this analysis is based on the available information and may not cover all aspects of “(S)-(-)-5’-Benzyloxyphenyl Carvedilol”. For more detailed information, please refer to the original sources or consult with a healthcare professional.
Eigenschaften
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-5'-Benzyloxyphenyl Carvedilol | |
CAS RN |
1217822-96-2 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)
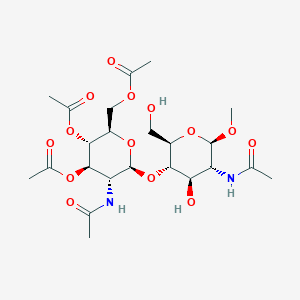
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
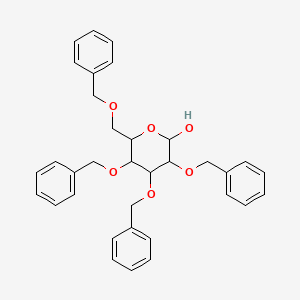
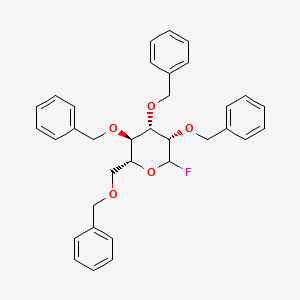
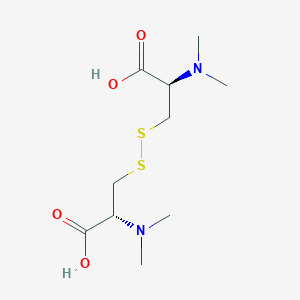
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
